5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane
Description
5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.0²⁴]nonane is a tricyclic organic compound characterized by a fused oxygen-containing ring system. Its structure includes a central bicyclo[4.2.1] framework with three oxygen atoms at positions 3, 7, and 9, and a phenylmethoxy substituent at position 3. The presence of multiple oxygen atoms within the tricyclic system suggests high polarity and possible applications in medicinal chemistry, though its specific biological roles remain underexplored in the available literature.
Properties
IUPAC Name |
5-phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-12-11-10(17-11)9-7-15-13(12)16-9/h1-5,9-13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVFOIZTWHLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(O3)C(C(O1)O2)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of automated reactors and continuous flow systems can enhance the production process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane involves its interaction with specific molecular targets. The phenylmethoxy group and tricyclic structure allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.0²⁴]nonane, a comparative analysis with structurally related compounds is provided below.
Structural Analogues in Oxygenated Tricyclic Systems
2.1.1 1-Methyl-2,5,9-trioxatricyclo[4.2.1.0³⁶]nonane This compound, isolated from Mandevilla illustris (Apocynaceae), shares the tricyclo[4.2.1] backbone but differs in oxygen placement (positions 2, 5, and 9) and substituents (a methyl group at position 1). The substitution pattern reduces steric hindrance compared to the phenylmethoxy group in the target compound. Crystallographic studies reveal intermolecular C–H···O interactions (3.23 Å), which may influence its packing efficiency and solubility .
However, related oxygenated tricyclic systems, such as 14:15-seco-15-norpregnane derivatives, highlight the role of oxygen atoms in modulating reactivity.
Functional Analogues in Antimicrobial and Antioxidant Contexts
2.2.1 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives These bicyclic compounds (e.g., 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) lack the third oxygenated ring but demonstrate antimicrobial activity against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (Staphylococcus aureus) bacteria. Their activity is attributed to the diaza-dioxo system, which disrupts microbial membranes.
For instance, 5-phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.0²⁴]nonane and nonane isomers share challenges in definitive identification via GC-MS, as their ion clusters often overlap (e.g., 98% similarity for nonane and 2,4-dimethylheptane) .
Comparative Data Table
Biological Activity
5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane is a complex organic compound characterized by its unique tricyclic structure containing three oxygen atoms and a phenylmethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.248 g/mol. Its structure can be represented as follows:
Biological Activity
Recent studies have explored the biological activity of this compound, particularly its interaction with cellular pathways and potential therapeutic applications.
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity through the phenylmethoxy group and tricyclic framework. This unique interaction may influence various biological processes, including inflammation and cell regeneration.
Research Findings
Table 1: Summary of Biological Activities
Case Studies
One notable study demonstrated that this compound significantly increased the levels of prostaglandin E₂ (PGE₂) in A549 cells, which is crucial for hematopoietic stem cell induction and regeneration processes. The compound's ability to enhance wound healing was also reported in HaCaT cells through a scratch wound healing assay, suggesting its potential utility in therapeutic applications for tissue repair.
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis and has implications in the development of new materials and specialty chemicals.
Comparison with Similar Compounds
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane | Similar tricyclic structure; different oxygen positioning | Varies based on structural modifications |
| 3,7,9-Trioxatricyclo[4.2.1.0(2,4)]nonane | Lacks phenylmethoxy group; simpler structure | Different reactivity and properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
